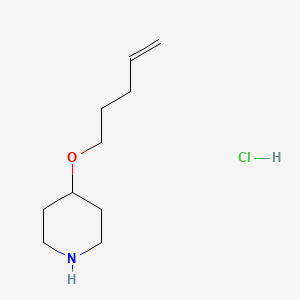
N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
Übersicht
Beschreibung
N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide, also known as N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide, is an organic compound with a molecular formula of C11H14ClN3O2. It is a white crystalline powder with a melting point of 190-195°C and a boiling point of 468.3°C. N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide is an important compound for scientific research, due to its wide range of applications in organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis of Heterocyclic Compounds : Research shows the use of related compounds in synthesizing heterocyclic compounds such as aminoazirines, which are further used in the preparation of tripeptides. These tripeptides adopt a beta-turn conformation, indicating their potential in the study of peptide structures and functions (Strässler, Linden, & Heimgartner, 1997).
- Antimicrobial Activity : A derivative of the compound was synthesized and evaluated for antimicrobial activities, showing significant inhibition against bacterial and fungal growth. This highlights its potential application in developing new antimicrobial agents (Akbari et al., 2008).
Applications in Medicinal Chemistry
- Cholesterol Biosynthesis Inhibition : Certain derivatives have been tested for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, demonstrating potential applications in cholesterol management (Roth et al., 1991).
- Development of CCR5 Antagonists : The compound has been used in the synthesis of CCR5 antagonists, indicating its role in the development of treatments for diseases like HIV (Ikemoto et al., 2005).
Crystallography and Material Sciences
- Crystal Structure Analysis : The compound and its derivatives have been studied using X-ray crystallography, providing insights into their molecular structures and potential applications in material sciences (Wang et al., 2004).
- Carbon−Sulfur Bond Formation : Its use in the development of a new variant of the Migita reaction for carbon−sulfur bond formation has been explored, highlighting its role in synthetic chemistry (Norris & Leeman, 2008).
Emerging Research and Potential Applications
- Antitumor Activities : Recent studies have shown the synthesis of related compounds with potential antitumor activities, suggesting its role in cancer research (Xin, 2012).
- Electroluminescent Compounds : The compound has also been used in the synthesis of organic electroluminescent compounds, indicating its potential application in electronic and display technologies (Shi Juan-ling, 2006).
Eigenschaften
IUPAC Name |
N-(4-amino-2-chlorophenyl)oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-7-9(14)1-2-11(10)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUWJUMYMWEYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424007.png)
![4-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424008.png)

![Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424011.png)


![4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424017.png)

![Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424022.png)

![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)

